1-(2-Bromoethoxy)-2-fluorobenzene
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Description
Synthesis Analysis
The synthesis of related compounds such as 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene involves multiple steps including diazotization, bromination, and the use of different catalysts and conditions to achieve the desired products. These processes highlight the complexity and the need for precise control over reaction conditions to synthesize specific fluorobenzene derivatives (Guo Zhi-an, 2009); (Song Yan-min, 2007).
Molecular Structure Analysis
Molecular structure analysis of 1-bromo-2-fluorobenzenes and their derivatives, using techniques such as GC-MS, 1HNMR, and X-ray crystallography, helps in confirming the structural integrity and purity of the synthesized compounds. These analytical methods are crucial for understanding the molecular configuration and ensuring the accuracy of the chemical synthesis (Jianbin Chen et al., 2014).
Chemical Reactions and Properties
Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrate the versatility of these compounds in forming heterocyclic structures, showcasing their reactivity and potential utility in organic synthesis (Jianbin Chen et al., 2014).
Physical Properties Analysis
The physical properties of 1-(2-Bromoethoxy)-2-fluorobenzene and related compounds, such as their melting points, boiling points, and solubility, are crucial for their application in chemical synthesis. These properties are influenced by the molecular structure and the presence of functional groups, affecting their behavior in different chemical reactions and environments.
Chemical Properties Analysis
The chemical properties, including reactivity with different nucleophiles, stability under various conditions, and the ability to participate in complex chemical reactions, underline the significance of 1-(2-Bromoethoxy)-2-fluorobenzene in synthetic chemistry. Studies on carbonylative transformation and the synthesis of heterocycles provide insight into the broad applicability of these compounds in creating valuable chemical products (Jianbin Chen et al., 2014).
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis
1-(2-Bromoethoxy)-2-fluorobenzene is an important intermediate in pharmaceutical synthesis. It is used in the preparation of dofetilide, a medication for treating arrhythmia. The synthesis involves the Williamson Reaction, with factors like reaction temperature, solvent, time, and proportions being crucial for efficient production (Zhai Guang-xin, 2006).
Organometallic Chemistry and Catalysis
The compound plays a significant role in organometallic chemistry and catalysis. It is utilized in palladium-catalyzed carbonylative reactions with various nucleophiles, enabling the synthesis of heterocycles. This showcases its versatility in organic synthesis (Jianbin Chen et al., 2014).
Solvent in Transition-Metal-Based Catalysis
1-(2-Bromoethoxy)-2-fluorobenzene, due to its fluorine substituents, can act as a non-coordinating solvent in transition-metal-based catalysis. It is especially effective due to its reduced ability to donate π-electron density, thus being used as an inert medium for various catalytic reactions (S. Pike et al., 2017).
Photofragment Translational Spectroscopy
This compound is also significant in the field of photofragment translational spectroscopy. Studies involving ultraviolet photodissociation of similar bromo-fluorobenzene compounds at 266 nm have provided insights into the energy distributions and anisotropy parameters, contributing to a better understanding of molecular dynamics and reactions (Xi-Bin Gu et al., 2001).
properties
IUPAC Name |
1-(2-bromoethoxy)-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQOWMNTQCZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368398 |
Source
|
Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-fluorobenzene | |
CAS RN |
193220-21-2 |
Source
|
Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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